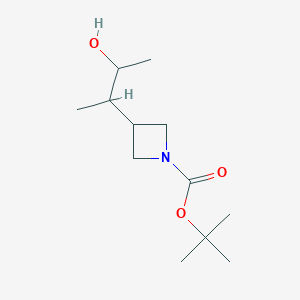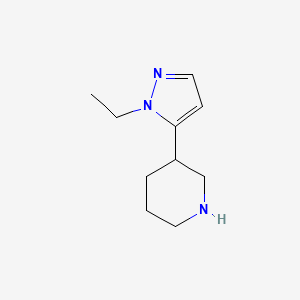
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ringIts molecular formula is C10H17N3, and it has a molecular weight of 179.26 g/mol .
Métodos De Preparación
The synthesis of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution and cyclization of starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . This method is advantageous as it avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.
Análisis De Reacciones Químicas
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceuticals. It has been investigated for its potential as an intermediate in the preparation of dipeptidyl peptidase 4 inhibitors, which are used as antidiabetic agents . Additionally, it is used in the synthesis of other biologically active molecules, including those with antimicrobial and anticancer properties .
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine-protein kinase ABL1, which plays a role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Comparación Con Compuestos Similares
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine can be compared with other similar compounds, such as piperidine and its derivatives. Piperidine itself is a six-membered ring containing one nitrogen atom and is widely used in the synthesis of pharmaceuticals . the presence of the pyrazole ring in this compound adds unique properties, making it more versatile in certain applications. Other similar compounds include 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which is used as an intermediate in the synthesis of selective dipeptidyl peptidase 4 inhibitors .
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-(2-ethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-2-13-10(5-7-12-13)9-4-3-6-11-8-9/h5,7,9,11H,2-4,6,8H2,1H3 |
Clave InChI |
OGUJKGUNXIQOSS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)C2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid](/img/structure/B13024964.png)
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
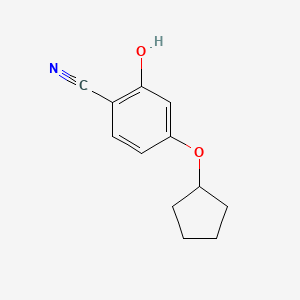
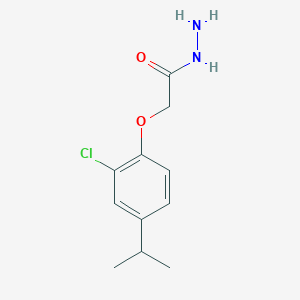
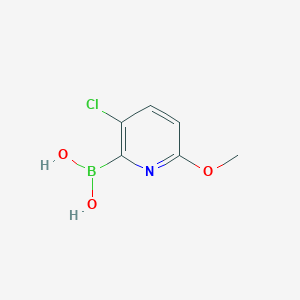
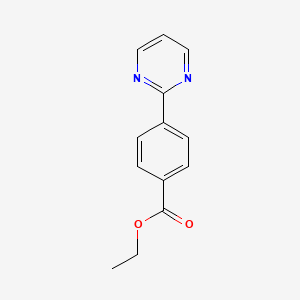
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)
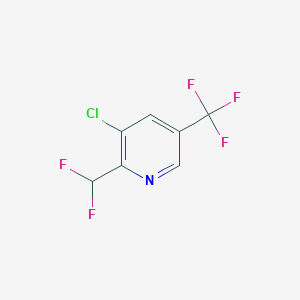
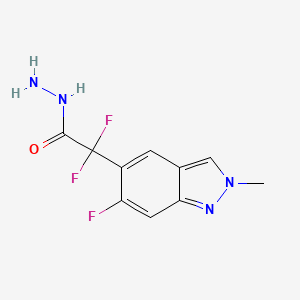
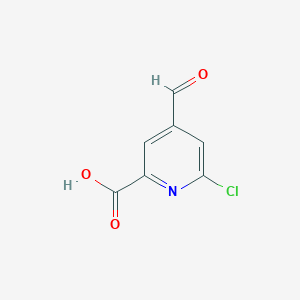
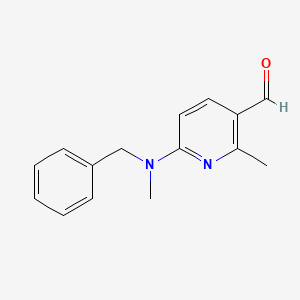
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)
